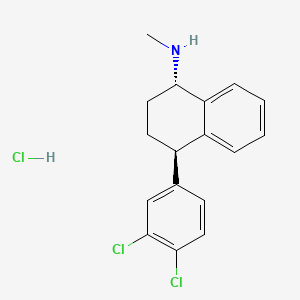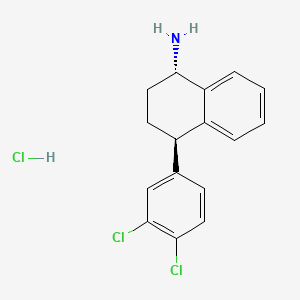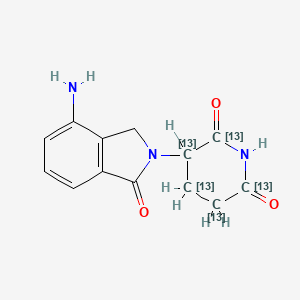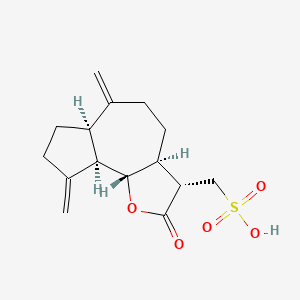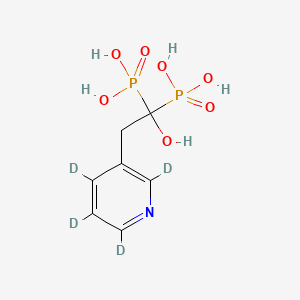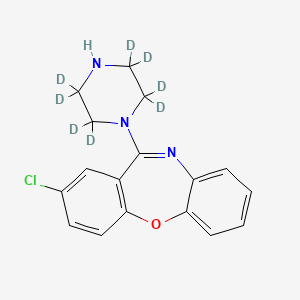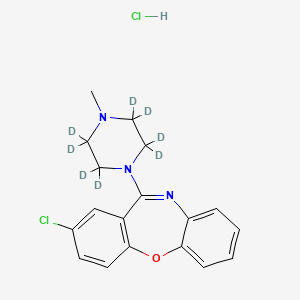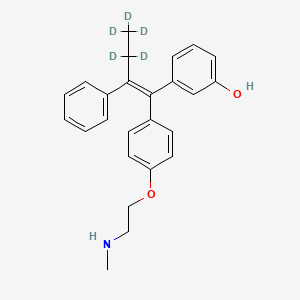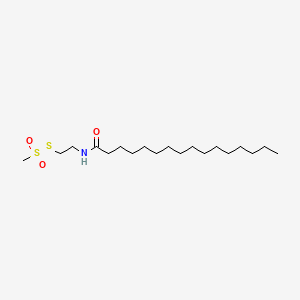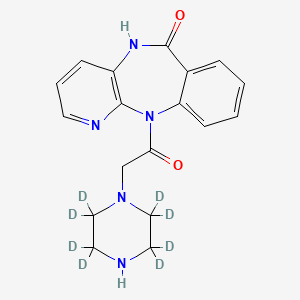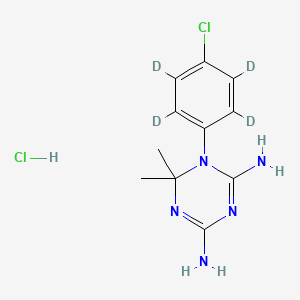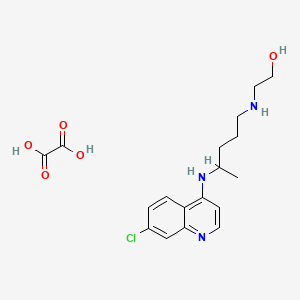
4-Hydroxyphenyl Maraviroc-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells. The compound you mentioned, this compound, is likely a labeled or deuterated form of Maraviroc, which can be used for research purposes.
4-Hydroxyphenyl Maraviroc-d6: is a chemical compound used in proteomics research.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for 4-Hydroxyphenyl Maraviroc-d6 are not readily available in the search results.
- For industrial production methods, further research would be needed beyond what’s currently available.
Chemical Reactions Analysis
- Without specific information on this compound, I cannot provide details about its reactions, reagents, or major products formed.
- as a phenolic compound, it may undergo reactions such as oxidation (e.g., with strong oxidizing agents), reduction (e.g., with metal hydrides), and substitution (e.g., halogenation).
Scientific Research Applications
- Research applications for 4-Hydroxyphenyl Maraviroc-d6 would likely align with those of Maraviroc itself.
- These applications include:
Medicine: Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells.
Chemistry: Researchers may use it as a reference standard or in studies related to drug metabolism.
Biology: Investigating its effects on immune cells and viral entry pathways.
Industry: Notably, Maraviroc has applications in pharmaceuticals.
Mechanism of Action
- The mechanism of action for Maraviroc involves blocking the CCR5 receptor on immune cells (specifically T cells). By doing so, it prevents HIV from entering these cells and inhibits viral replication.
- The CCR5 receptor is essential for HIV entry into host cells, making it a valuable target for antiretroviral therapy.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find specific information on similar compounds related to 4-Hydroxyphenyl Maraviroc-d6 in the search results.
Properties
CAS No. |
1217513-42-2 |
|---|---|
Molecular Formula |
C29H41F2N5O2 |
Molecular Weight |
535.713 |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
InChI Key |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Synonyms |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


